1,4-Dimethylpyrrolo[1,2-a]pyrazine
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Overview
Description
1,4-Dimethylpyrrolo[1,2-a]pyrazine is a heterocyclic compound that belongs to the pyrrolopyrazine family It is characterized by a fused ring system consisting of a pyrrole ring and a pyrazine ring, with two methyl groups attached at the 1 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethylpyrrolo[1,2-a]pyrazine typically involves a multi-step process. One common method includes the following steps :
Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature to create 2-(acylethynyl)pyrroles.
Addition of propargylamine: The obtained acetylenes react with propargylamine to form N-propargylenaminones.
Intramolecular cyclization: This step is catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethylpyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, and antitumor activities.
Medicine: It is being explored for its potential use in drug discovery and development, particularly as kinase inhibitors.
Industry: It can be used in the production of organic materials and natural products.
Mechanism of Action
The mechanism of action of 1,4-Dimethylpyrrolo[1,2-a]pyrazine is not fully understood. it is believed to exert its effects through interactions with various molecular targets and pathways . For example, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Its antitumor activity may involve the inhibition of specific kinases or signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
1,4-Dimethylpyrrolo[1,2-a]pyrazine can be compared with other pyrrolopyrazine derivatives :
Similar Compounds: Pyrrolo[1,2-a]pyrazine, 5H-pyrrolo[2,3-b]pyrazine, and other substituted pyrrolopyrazines.
Uniqueness: this compound is unique due to its specific substitution pattern (methyl groups at positions 1 and 4), which may confer distinct chemical and biological properties.
Properties
CAS No. |
64608-63-5 |
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Molecular Formula |
C9H10N2 |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
1,4-dimethylpyrrolo[1,2-a]pyrazine |
InChI |
InChI=1S/C9H10N2/c1-7-6-10-8(2)9-4-3-5-11(7)9/h3-6H,1-2H3 |
InChI Key |
FRKUPFZWTZZLGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C2=CC=CN12)C |
Origin of Product |
United States |
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